Solriamfetol, previously known as JZP-110, is a pharmaceutical compound classified as a selective dopamine and norepinephrine reuptake inhibitor. It is primarily indicated for treating excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. The compound acts by inhibiting the reuptake of dopamine and norepinephrine, enhancing wakefulness without promoting the release of monoamines, which distinguishes it from traditional stimulants like amphetamines .
Solriamfetol is derived from D-phenylalanine and is categorized under the class of central nervous system stimulants. It was approved by the United States Food and Drug Administration in 2019 for clinical use, marking a significant advancement in the treatment options available for patients suffering from sleep disorders . Its unique dual activity as a reuptake inhibitor provides an alternative for patients who do not respond to conventional treatments such as modafinil or armodafinil .
The synthesis of solriamfetol has been explored through various methods, with Glenmark Pharmaceuticals disclosing a scalable route suitable for large-scale production. The synthesis begins with D-phenylalanine methyl ester, which undergoes several transformations:
Alternative synthetic routes have been patented, involving steps such as protecting the amine group, reducing D-phenylalanine to obtain D-phenylalaninol, and subsequent deprotection to yield solriamfetol .
The molecular formula of solriamfetol is CHNO, indicating it consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound features a phenyl ring attached to an amino alcohol structure, which is crucial for its activity as a reuptake inhibitor. The stereochemistry of solriamfetol is significant; it exists as an R-enantiomer that exhibits pharmacological efficacy .
The synthesis of solriamfetol involves several key reactions:
These reactions are crucial for producing high-purity solriamfetol suitable for pharmaceutical applications.
Solriamfetol functions by selectively inhibiting the reuptake of dopamine and norepinephrine at their respective transporters. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, promoting wakefulness and alertness. Unlike traditional stimulants that may increase neurotransmitter release, solriamfetol’s mechanism focuses solely on reuptake inhibition, potentially reducing the risk of abuse associated with other stimulant medications .
Solriamfetol presents several notable physical properties:
The compound's stability profile indicates that it should be stored in a cool, dry place away from light to maintain its integrity over time .
Beyond its primary indication for excessive daytime sleepiness in narcolepsy and obstructive sleep apnea, solriamfetol has potential applications in various research settings:
Solriamfetol (originally designated SKL-N05, ADX-N05, and JZP-110) emerged from systematic research by SK Biopharmaceuticals to develop novel neuropsychiatric agents. Initial synthesis utilized a kilogram-scale process where D-phenylalaninol (136) underwent reaction with sodium cyanate under acidic conditions, yielding solriamfetol with 89% efficiency [1] [4]. Early clinical investigations targeted antidepressant applications, but phase II trials revealed an unexpected wake-promoting effect—prompting mechanistic reassessment [1] . Rodent studies confirmed its pro-wakefulness properties via selective dopamine and norepinephrine reuptake inhibition (NDRI), distinct from monoamine-releasing stimulants like amphetamines [1] [5].
Jazz Pharmaceuticals acquired licensing rights in 2014, advancing solriamfetol through phase III trials (TONES program) for obstructive sleep apnea (OSA) and narcolepsy [4] . FDA approval in 2019 validated its efficacy in hypersomnolence disorders, establishing it as the first DNRI specifically indicated for these conditions [4] [6]. Its molecular structure—(R)-2-amino-3-phenylpropylcarbamate—derives from D-phenylalanine, optimizing transporter affinity while minimizing off-target interactions [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7